molecular formula C22H15F4N5O B2582426 1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251566-27-4

1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2582426
CAS No.: 1251566-27-4
M. Wt: 441.39
InChI Key: YTTAMIVQQSCZAC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, a pyridinyl group, and a trifluoromethylphenyl group

Scientific Research Applications

1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridinyl Group: This can be done through a palladium-catalyzed cross-coupling reaction.

    Incorporation of the Trifluoromethylphenyl Group: This step may involve a radical trifluoromethylation reaction.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The triazole ring and the various substituents contribute to its binding affinity and specificity .

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-fluorophenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N5O/c23-17-6-8-18(9-7-17)31-20(15-4-2-10-27-13-15)19(29-30-31)21(32)28-12-14-3-1-5-16(11-14)22(24,25)26/h1-11,13H,12H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTAMIVQQSCZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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